molecular formula C7H13NO B1321964 8-Oxabicyclo[3.2.1]octan-3-amine CAS No. 911826-55-6

8-Oxabicyclo[3.2.1]octan-3-amine

Cat. No.: B1321964
CAS No.: 911826-55-6
M. Wt: 127.18 g/mol
InChI Key: LTDXJGJQKVIVHB-UHFFFAOYSA-N
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Description

Contextualization within Bridged Bicyclic Amine and Ether Chemistry

Bridged bicyclic compounds are characterized by two rings sharing three or more common atoms, creating a three-dimensional structure. The presence of heteroatoms, such as oxygen (in an ether linkage) and nitrogen (in an amine group), introduces unique chemical properties and reactivity. In 8-Oxabicyclo[3.2.1]octan-3-amine, the oxygen atom is part of the bicyclic framework itself, forming an oxabicyclo system. evitachem.com This integration influences the molecule's conformation and stereochemistry.

The amine group, attached at the 3-position, provides a site for further chemical modification and is a key feature for potential biological interactions. evitachem.com The synthesis of such bridged bicyclic amines can be a complex undertaking, often involving intramolecular C-H amination or other advanced cyclization strategies. acs.org The interplay between the rigid bicyclic scaffold and the functional groups defines the molecule's utility as a building block in the synthesis of more complex chemical entities. chemrxiv.org

Significance of the 8-Oxabicyclo[3.2.1]octane Scaffold in Contemporary Organic Synthesis

The 8-oxabicyclo[3.2.1]octane framework is a valuable scaffold in modern organic synthesis. thieme.de Its rigid structure provides a predictable three-dimensional arrangement for appended functional groups, which is a desirable trait in drug design and the synthesis of natural products. harvard.edu This scaffold can be stereospecifically transformed into chiral monocyclic or linear compounds through various ring-opening reactions, highlighting its versatility as a synthetic intermediate. thieme.de

Several synthetic methods have been developed to construct the 8-oxabicyclo[3.2.1]octane core. These include tandem C–H oxidation/oxa- evitachem.comevitachem.com Cope rearrangement/aldol cyclization reactions and titanium tetrachloride-mediated activation of 3-alkoxycyclobutanones with allenylsilanes. thieme.dersc.org The ability to build upon this scaffold allows for the creation of diverse and complex molecules with potential applications in medicinal chemistry and materials science. evitachem.comontosight.ai For instance, the core is found in various natural products and medicinally active compounds. harvard.edu

Comparative Analysis with 8-Azabicyclo[3.2.1]octane (Tropane) Systems

A close structural analog to the 8-oxabicyclo[3.2.1]octane system is the 8-azabicyclo[3.2.1]octane scaffold, famously known as the tropane (B1204802) core. ehu.es Tropane alkaloids, which feature this nitrogen-containing bicyclic system, exhibit a wide range of biological activities. ehu.esrsc.org The primary difference between the two scaffolds is the atom at the 8-position: an oxygen atom in the former and a nitrogen atom in the latter.

Interactive Data Table: Comparison of 8-Oxabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane (Tropane) Systems

Feature8-Oxabicyclo[3.2.1]octane8-Azabicyclo[3.2.1]octane (Tropane)
Bridgehead Heteroatom Oxygen (Ether)Nitrogen (Tertiary Amine)
Basicity LowModerate (Basic)
Natural Occurrence Core of some natural products. harvard.eduCore of over 300 tropane alkaloids. ehu.es
Key Synthetic Challenge Stereoselective cyclization to form the ether bridge. thieme.deStereocontrolled formation of the bicyclic scaffold, often from acyclic precursors. ehu.esrsc.org
Biological Significance Scaffold for therapeutic agents. evitachem.comWide array of biological activities, particularly CNS-active. ehu.es
Protonation at Bridgehead UnfavorableReadily protonated.

Historical Perspectives on Bicyclo[3.2.1]octane Chemistry

The study of bicyclic compounds has a rich history, with foundational work being laid by the German chemist Adolf von Baeyer in the late 19th and early 20th centuries. vonbaeyer.netwikipedia.org In 1900, von Baeyer developed a systematic nomenclature for bicyclic systems, which has since been adopted and expanded by the IUPAC. wikipedia.org His work on the strain theory of carbon rings, for which he was awarded the Nobel Prize in Chemistry in 1905, provided a theoretical framework for understanding the stability and reactivity of these non-planar structures. wikipedia.orgnobelprize.org

The bicyclo[3.2.1]octane skeleton itself is a common structural motif found in a variety of natural products, particularly in the ent-kauranoid family of diterpenes. researchgate.net The first total synthesis of ent-kaurene (B36324) was a significant achievement that spurred further research into the construction of this complex framework. researchgate.net Over the years, numerous synthetic strategies have been developed to access functionalized bicyclo[3.2.1]octanes, reflecting their continued importance in organic chemistry. acs.orgrsc.org Early investigations also explored the stereochemistry and reactivity of these systems, such as the acid-catalyzed cleavage of bicyclo[3.2.1]oct-2-en-8-one derivatives and the unique spin-spin coupling observed in fluorinated analogs. gla.ac.ukacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-3-6-1-2-7(4-5)9-6/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDXJGJQKVIVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911826-55-6
Record name 8-oxabicyclo[3.2.1]octan-3-amine
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Structure Activity Relationship Sar and Pharmacophore Analysis of 8 Oxabicyclo 3.2.1 Octan 3 Amine Derivatives

Elucidating the Role of the 8-Heteroatom in Biological Activity

The nature of the atom at the 8-position of the bicyclo[3.2.1]octane skeleton plays a pivotal role in the molecule's interaction with biological targets. It was once widely believed that an amine nitrogen at this position was essential for potent binding to monoamine transporters, as it was thought to form an ionic bond with an aspartic acid residue on the dopamine (B1211576) transporter (DAT). acs.org However, extensive research has challenged this assumption, demonstrating that other heteroatoms or even a carbon atom can be substituted with retained or even enhanced activity. nih.govacs.org

For instance, a series of 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes were synthesized and evaluated for their binding affinity at DAT and SERT. The results indicated that the 8-oxa and 8-thia analogues were potent inhibitors, comparable to their 8-aza counterparts (tropanes). nih.gov The 3β-(3,4-dichlorophenyl) 8-thia analogue, for example, inhibits DAT and SERT with IC50 values of 5.7 nM and 8.0 nM, respectively. nih.gov Similarly, the 8-oxa analogue showed a potent IC50 of 3.27 nM at the DAT. acs.org

Interestingly, the development of bivalent ligands, where two bicyclic units are linked together, offered further evidence that 8-azatropanes may bind differently than their 8-oxa and 8-thia counterparts. In these studies, 8-aza bivalent ligands showed a decrease in potency compared to their monovalent forms, while those lacking an amine experienced a more significant loss of inhibitory activity at both DAT and SERT. nih.gov This suggests that while the nitrogen is not essential, its presence or absence influences the binding mode and can be exploited to modulate activity and selectivity.

Table 1: Comparative Binding Affinities (IC50 nM) of 8-Heterobicyclo[3.2.1]octane Analogues

Analog Type8-HeteroatomDAT Affinity (IC50 nM)SERT Affinity (IC50 nM)Reference
3β-(3,4-dichlorophenyl)Thia (S)5.78.0 nih.gov
3β-(3,4-dichlorophenyl)Oxa (O)3.27N/A acs.org
3α-(3,4-dichlorophenyl)Oxa (O)2.34N/A acs.org
3-(3,4-dichlorophenyl)-2,3-unsaturatedThia (S)4.5>3600 nih.gov

Impact of Stereochemical Configuration on Binding Affinity and Selectivity

The three-dimensional arrangement of substituents on the 8-oxabicyclo[3.2.1]octane core is a critical determinant of biological activity. The stereochemistry at positions C-2 and C-3, in particular, profoundly influences both binding affinity and selectivity for neurotransmitter transporters. researchgate.net

Studies on 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane derivatives have shown that diastereomers with different configurations exhibit distinct pharmacological profiles. For example, compounds with a 2β-carbomethoxy-3β-aryl configuration, which adopt a chair conformation, generally show potent inhibition at both DAT and SERT. nih.gov In contrast, the 2β-carbomethoxy-3α-aryl diastereomers tend to be much weaker inhibitors of SERT, leading to greater DAT selectivity. nih.gov This highlights how subtle changes in the spatial orientation of key functional groups can dramatically alter the interaction with the receptor binding pocket.

Furthermore, the enantioselectivity of these compounds is significant. For 3-aryl-8-thiabicyclo[3.2.1]octane analogues, the (1R)-configuration was identified as the eutomer (the more potent enantiomer), exhibiting more robust biological activity. nih.gov The stereochemical configuration also plays a crucial role in the activity of inhibitors for other targets, such as HIV-1 protease, where all four stereoisomers of a phenyl-substituted oxabicyclo[3.2.1]octanol derivative were synthesized to elucidate detailed structure-activity relationships. osti.govnih.gov

Conformational and Topographical Determinants of Ligand-Receptor Interactions

Conformational analysis, using techniques like NMR spectroscopy and theoretical calculations (such as Density Functional Theory), has revealed that the pyran ring within the 8-oxabicyclo[3.2.1]octane system can exist in either a chair or a boat conformation. researchgate.netsbq.org.br The preferred conformation is influenced by the substitution pattern on the ring. For many derivatives, the chair conformation is the most stable. researchgate.net However, in some cases, NMR data have indicated the presence of a boat conformer, even if calculations predict the chair form to be lower in energy. researchgate.net

Development of Structure-Activity Models for Bridged Bicyclic Scaffolds Targeting Neurotransmitter Transporters

The systematic study of SAR in 8-oxabicyclo[3.2.1]octane derivatives and their heterocyclic analogues has enabled the development of predictive structure-activity models. These models are essential for the rational design of new ligands with improved potency and selectivity for neurotransmitter transporters.

Research has shown that selectivity for DAT versus SERT can be systematically altered by modifying the stereochemistry at C-2 and C-3 of the tropane (B1204802) skeleton. researchgate.net For example, within the 8-oxabicyclo[3.2.1]octane series, introducing 3-monoaryl systems tends to confer DAT selectivity. nih.gov In contrast, certain 3-biaryl systems, such as those with 4-(2-pyrrolyl)phenyl or 4-(2-thiophenyl)phenyl groups, show a preference for SERT. nih.gov A notable example of high selectivity comes from benzothiophene-substituted derivatives, which demonstrated a 177-fold selectivity for DAT over SERT, underscoring the power of targeted structural modifications. nih.govresearchgate.net

These findings contribute to a broader understanding of how bridged bicyclic scaffolds interact with their biological targets. The three-dimensional volume of the bicyclo[3.2.1]octane framework appears to be a more dominant factor for DAT binding than specific functional groups. researchgate.net This principle allows for the design of novel scaffolds, like bridged bicyclic peptides, which mimic the rigid, globular geometries of these small molecules to achieve selective protein binding. nih.govnih.gov

Computational and Theoretical Investigations of 8 Oxabicyclo 3.2.1 Octan 3 Amine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and its target protein.

Derivatives of the 8-oxabicyclo[3.2.1]octane scaffold have been the subject of molecular docking studies to understand their potential as therapeutic agents. For instance, this scaffold is a core component in the design of potent HIV-1 protease inhibitors. nih.gov Computational modeling, in conjunction with X-ray crystallography, has been used to study how these ligands interact with the S2 subsite of the HIV-1 protease. The oxygen atom within the 8-oxabicyclo[3.2.1]octane core is hypothesized to be strategically positioned to form hydrogen bonds with the backbone of residues such as Asp29 and Asp30 in the S2 subsite. nih.gov Furthermore, the bulky, tricyclic nature of this scaffold is thought to promote favorable van der Waals interactions within the binding site. nih.gov

In other studies, mixed structures incorporating the 8-oxabicyclo[3.2.1]octane scaffold have been analyzed using molecular docking simulations to evaluate their cytotoxic activity against cancer cell lines. researchgate.net These computational predictions help in understanding the structure-activity relationships and the crucial role of stereochemistry in the biological activity of these compounds. researchgate.net

The table below summarizes representative software and targets used in docking studies of 8-oxabicyclo[3.2.1]octane derivatives.

Software/MethodTargetInvestigated Interaction
SYBYLMicrotubulesCytotoxic activity and pharmacophore analysis researchgate.net
Not SpecifiedHIV-1 ProteaseEnzyme inhibition and ligand binding in the S2 subsite nih.gov

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. While specific studies on 8-Oxabicyclo[3.2.1]octan-3-amine are not extensively documented in the provided results, research on related derivatives of the 8-oxabicyclo[3.2.1]octane framework highlights the application of these methods.

For example, theoretical calculations have been used to understand the stereoselectivity of electrophilic reactions on 8-oxabicyclo[3.2.1]oct-6-en-2-one. scispace.com These studies illustrate how a homoconjugated carbonyl group can act as either an electron-withdrawing or electron-releasing group, depending on the electronic demands of the reaction intermediates or transition states. scispace.com Such insights are crucial for predicting and controlling the outcome of chemical reactions involving this bicyclic system.

Conformational Landscape Analysis and Energetic Profiles

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of the 8-oxabicyclo[3.2.1]octane system has been performed using both experimental NMR data and theoretical calculations.

Studies on derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one have utilized various computational methods to determine the preferred conformations of the bicyclic ring system. researchgate.net Based on geometry optimization calculations, the pyran ring in these compounds is typically found to adopt a chair conformation. researchgate.net However, in some substituted cases, NMR data have indicated the presence of a boat conformer. researchgate.net Interestingly, while quantum chemical calculations might predict the chair conformer to be of lower relative energy, calculations of NMR chemical shifts for the boat conformer can show better agreement with experimental data, highlighting the importance of integrating computational and experimental approaches. researchgate.net

The following table lists the computational methods that have been applied to the conformational analysis of 8-oxabicyclo[3.2.1]octane derivatives.

Computational MethodBasis SetKey Findings
AM1Not SpecifiedGeometry optimization for conformational analysis researchgate.net
Hartree-Fock (HF)6-31GGeometry optimization and prediction of relative energies of conformers researchgate.net
Density Functional Theory (DFT)B3LYP/6-31GGeometry optimization and calculation of NMR chemical shifts researchgate.net

Computational Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Computational chemistry plays a vital role in elucidating the mechanisms of complex organic reactions. For the synthesis of the 8-oxabicyclo[3.2.1]octane core, computational evidence has been used to understand the basis of enantioselectivity in key synthetic steps.

One of the prominent methods for constructing this bicyclic scaffold is the [5+2] cycloaddition of pyrylium ion intermediates with alkenes. nih.gov Computational studies have been instrumental in analyzing the effect of catalyst and substrate structure on the observed enantioselectivity of these reactions. nih.gov These investigations help in refining the reaction conditions and catalyst design to achieve higher stereocontrol.

Furthermore, the mechanisms of subsequent transformations of the 8-oxabicyclo[3.2.1]octane framework are also amenable to computational investigation. For instance, a plausible mechanism for a gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement to access these bicyclic systems has been proposed, which would be a suitable subject for detailed computational verification to understand the energetics of the transition states and intermediates. researchgate.net The stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-3-ones from 3-alkoxycyclobutanones and allenylsilanes proceeds through a unique multi-step reaction mechanism that could be further illuminated by computational modeling. thieme.dethieme.de

Applications of the 8 Oxabicyclo 3.2.1 Octane Scaffold in Medicinal Chemistry and Complex Molecule Synthesis

Rational Design of Pharmacological Probes and Agents

The distinct conformational constraints of the 8-oxabicyclo[3.2.1]octane scaffold allow for the precise orientation of functional groups in space, a critical feature for achieving high-affinity and selective interactions with biological targets. This has led to its exploration in various therapeutic areas.

The 8-oxabicyclo[3.2.1]octane framework has been successfully employed as a bioisostere of the tropane (B1204802) skeleton found in cocaine and other monoamine transporter inhibitors. Research has demonstrated that replacing the nitrogen atom at the 8-position of the tropane ring with an oxygen atom can yield potent inhibitors of the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). acs.org

A pivotal finding in this area is that an amino nitrogen is not an absolute requirement for high-affinity binding to the DAT. acs.org The synthesis and biological evaluation of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes revealed that these non-nitrogenous compounds can be potent DAT inhibitors. For instance, the 3β-(3,4-dichlorophenyl) and 3α-(3,4-dichlorophenyl) analogs exhibit high potency, with IC50 values of 3.27 nM and 2.34 nM, respectively, for DAT inhibition. acs.org

Further studies involving the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters have expanded the structure-activity relationship (SAR) knowledge. nih.gov The introduction of biaryl substituents at the 3-position allows for fine-tuning of the binding affinity and selectivity between DAT and SERT. For example, certain benzothiophene (B83047) substituted compounds demonstrated significant inhibitory profiles with a 177-fold selectivity for DAT over SERT. nih.gov Similarly, the synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane derivatives showed that both diastereomers could inhibit DAT and SERT, with some compounds displaying a preference for SERT inhibition. researchgate.net

Table 1: Monoamine Transporter Inhibition by 8-Oxabicyclo[3.2.1]octane Derivatives

CompoundTargetActivity (IC50)Selectivity (DAT/SERT)Reference
2-carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octaneDAT3.27 nM- acs.org
2-carbomethoxy-3α-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octaneDAT2.34 nM- acs.org
Benzothiophene substituted 3-(biaryl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esterDAT/SERTSignificant Inhibition177 nih.gov

The 8-oxabicyclo[3.2.1]octane scaffold has been incorporated as a P2-ligand in the design of a new class of potent HIV-1 protease inhibitors. nih.govnih.gov The design strategy involves using the stereochemically defined, fused-polycyclic core of 8-oxabicyclo[3.2.1]octan-6-ol to interact with the S2 subsite of the HIV-1 protease active site. nih.govosti.gov This interaction is crucial for achieving high inhibitory potency.

Synthesis of these complex inhibitors has been accomplished using a [5+2]-cycloaddition as a key step to form the bicyclic system. nih.govnih.gov Several of the resulting inhibitors have demonstrated potent enzymatic inhibitory activity and significant antiviral activity in MT-2 cells. nih.govornl.gov High-resolution X-ray crystallography of these inhibitors bound to HIV-1 protease has provided detailed molecular insights into the binding interactions, confirming the role of the oxabicyclo[3.2.1]octanyl urethane (B1682113) in mimicking key binding elements and guiding further optimization of inhibitor potency. nih.govnih.gov

Derivatives of the related 8-azabicyclo[3.2.1]octane scaffold have been investigated as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmiami.edu In a series of epiboxidine homologues, isoxazole-substituted 8-azabicyclo[3.2.1]octane derivatives were synthesized and evaluated for their binding affinity. nih.gov

The stereochemistry of the isoxazole (B147169) substituent was found to be critical for receptor binding. The 2β-isoxazolyl-8-azabicyclo[3.2.1]octane was the most potent compound in the series, with a binding affinity (Ki = 3 nM) twice that of nicotine. nih.govmiami.edu In contrast, the 3β-isomer exhibited moderate affinity (Ki = 148 nM), while the corresponding 2α- and 3α-isomers had significantly lower, micromolar binding affinities. nih.govmiami.edu These findings highlight the utility of the bicyclo[3.2.1]octane framework in creating potent and selective nAChR modulators.

Table 2: Nicotinic Acetylcholine Receptor Binding of Isoxazolyl-8-azabicyclo[3.2.1]octanes

CompoundBinding Affinity (Ki)Reference
2β-isoxazolyl-8-azabicyclo[3.2.1]octane3 nM nih.govmiami.edu
3β-isoxazolyl-8-azabicyclo[3.2.1]octane148 nM nih.govmiami.edu
2α-isoxazolyl-8-azabicyclo[3.2.1]octaneMicromolar nih.govmiami.edu
3α-isoxazolyl-8-azabicyclo[3.2.1]octaneMicromolar nih.govmiami.edu

Atypical antipsychotics primarily function by modulating dopaminergic D2 and serotonergic 5-HT2A receptors. nih.gov The demonstrated ability of 8-oxabicyclo[3.2.1]octane derivatives to act as potent ligands for dopamine and serotonin transporters suggests their potential as scaffolds for novel antipsychotic agents. acs.orgnih.gov The tropane alkaloid family, which shares the core 8-azabicyclo[3.2.1]octane structure, has been a source of compounds tested for treating psychiatric disorders such as schizophrenia. ehu.es The development of synthetic tropanes and their bioisosteres, like the 8-oxa variants, is an area of increasing interest for identifying new central nervous system therapeutics. ehu.es The rigid bicyclic structure can help in designing molecules with improved selectivity and a reduced side-effect profile compared to more flexible compounds.

Role as Versatile Chiral Building Blocks for Natural Product Synthesis

The 8-oxabicyclo[3.2.1]octane framework is a common structural motif present in a variety of natural products. nih.govresearchgate.net Consequently, enantiomerically pure derivatives of this scaffold are highly valuable as chiral building blocks for the total synthesis of complex molecules. nih.govresearchgate.net

Compounds containing this framework have been utilized as key precursors in the synthesis of polyketides, C-linked disaccharides, and calystegines. researchgate.net The defined stereochemistry of the bicyclic system can be exploited to control the stereochemical outcome of subsequent reactions. Methodologies for the enantioselective synthesis of these building blocks include asymmetric cycloaddition reactions and desymmetrization protocols. nih.gov The resulting chiral 8-oxabicyclo[3.2.1]octane derivatives can be subjected to further stereoselective transformations, such as ring-opening or functional group manipulations, to afford a diverse array of complex chiral structures. nih.gov

Intermediates in the Construction of Diverse Polycyclic and Heterocyclic Systems

Beyond their role as chiral synthons, 8-oxabicyclo[3.2.1]octanes serve as versatile intermediates for the synthesis of other complex ring systems. thieme.de The inherent reactivity of the scaffold, particularly the ether bridge and any incorporated functional groups, allows for a range of synthetic transformations.

For example, 8-oxabicyclo[3.2.1]octanes can be stereospecifically converted into chiral monocyclic or linear compounds through various ring-opening reactions. thieme.de They are also key intermediates in cycloaddition and cyclization cascades. A gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived enynes provides an efficient route to enantiomerically pure 8-oxabicyclo[3.2.1]octanes. researchgate.netrsc.org These products can then undergo an interrupted Nazarov cyclization to construct more complex, diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes. researchgate.netrsc.org Furthermore, platinum-catalyzed [3+2] cycloadditions can generate 8-oxabicyclo[3.2.1]octane structures that can be used in polycyclization reactions, demonstrating their utility in rapidly building molecular complexity. psu.edu

Future Research Directions and Emerging Opportunities

Discovery of Novel and More Efficient Synthetic Pathways

Current synthetic routes to 8-oxabicyclo[3.2.1]octan-3-amine and its parent ketone often involve multi-step processes. For instance, one documented method involves the reductive amination of 8-oxabicyclo[3.2.1]octan-3-one via a Leuckart reaction, followed by salt formation, achieving a respectable yield. rsc.org Other approaches start from precursors like tert-butyl N-{8-oxabicyclo[3.2.1]octan-3-yl}carbamate, which is deprotected under acidic conditions. google.comgoogleapis.com Another pathway proceeds through the reduction of an oxime intermediate, 8-oxabicyclo[3.2.1]octan-3-one oxime, using reagents such as sodium borohydride. googleapis.com

Table 1: Comparison of Selected Current Synthetic Strategies

Starting MaterialKey Reagents/Reaction TypeReported YieldNotes
8-Oxabicyclo[3.2.1]octan-3-oneFormic acid, Ammonium formate (B1220265) (Leuckart Reaction), Pd/C67.0%Two-step process including salt formation. rsc.org
tert-Butyl N-{8-oxabicyclo[3.2.1]octan-3-yl}carbamateHCl in EtOAcHigh (quantitative deprotection)Final step from a protected amine precursor. google.comgoogleapis.com
8-Oxabicyclo[3.2.1]octan-3-one oximeSodium borohydride, Nickel chloride hexahydrateNot specifiedReduction of an oxime intermediate. googleapis.com

Exploration of New Biological Targets and Mechanistic Insights

The this compound scaffold is present in compounds that interact with a diverse range of biological targets, highlighting its potential as a privileged structure in drug discovery. Derivatives have been identified as potent inhibitors of the dopamine (B1211576) transporter (DAT), as inhibitors of ERK1/2 kinases for oncology applications, and as DNA-PK kinase inhibitors. google.comgoogleapis.comevitachem.com Furthermore, related structures are being investigated for their ability to uncouple mitochondrial oxidative phosphorylation and for immunosuppressive effects. google.com

An important future direction is the systematic screening of this compound-based libraries against a wider array of biological targets. Given its rigid, amine-containing structure, promising targets could include other neurotransmitter transporters, G-protein coupled receptors (GPCRs), ion channels, and other kinase families.

Concurrently, there is a need for deeper mechanistic insights into how these molecules interact with their known targets. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to determine the precise binding modes of these ligands. Such studies would provide invaluable information for understanding the basis of their activity and selectivity, paving the way for the rational design of next-generation compounds with improved therapeutic profiles.

Table 2: Known Biological Targets for Derivatives of the 8-Oxabicyclo[3.2.1]octane Scaffold

Biological TargetTherapeutic AreaResearch Finding
Dopamine Transporter (DAT)NeurologyDerivatives show significant inhibitory activity. evitachem.com
ERK1/2 KinasesOncologyIdentified as inhibitors of the ERK/MAPK signaling pathway. google.com
DNA-PK KinaseOncologyInvestigated for inhibitory activity against DNA repair pathways. googleapis.com
Mitochondrial UncouplingMetabolic DiseasesNovel compounds based on the scaffold can uncouple oxidative phosphorylation.
ImmunosuppressionImmunologyDerivatives have been developed for their immunosuppressive properties. google.com

Advanced Computational Design and Optimization of Derivatives

Modern drug discovery is heavily reliant on computational chemistry to accelerate the design and optimization of lead compounds. While Density Functional Theory (DFT) has been used to rationalize the synthesis of the core scaffold, the application of more advanced computational tools for derivative design is a major emerging opportunity. evitachem.com

Future research should leverage the known biological target information to build predictive computational models. Techniques such as molecular docking can be used to screen virtual libraries of this compound derivatives against the 3D structures of targets like ERK1/2 or DAT. google.comgoogle.com This can help prioritize the synthesis of compounds with the highest predicted binding affinity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed to correlate structural features with biological activity, guiding the optimization of potency and selectivity. Molecular dynamics (MD) simulations can also offer insights into the dynamic behavior of the ligand-receptor complexes, helping to explain binding kinetics and residence time.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and advanced manufacturing are becoming increasingly important in chemical synthesis. Future research will undoubtedly focus on making the production of this compound and its derivatives more sustainable and efficient.

The integration of flow chemistry represents a significant opportunity. Continuous flow processes, which have been suggested as a potential technique for industrial-scale production, can offer superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. evitachem.com Reactions such as catalytic hydrogenations or the handling of hazardous reagents are particularly well-suited for flow reactors.

Beyond flow chemistry, a broader focus on sustainable synthesis methodologies is needed. This includes the selection of greener solvents (e.g., replacing chlorinated solvents with alcohols or water), the use of heterogeneous catalysts that can be easily recovered and reused (such as the Pd/C used in the Leuckart reaction), and designing synthetic routes with improved atom economy to minimize chemical waste. rsc.org Research into bio-based feedstocks and biocatalytic methods could eventually provide entirely renewable pathways to this valuable chemical building block. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Oxabicyclo[3.2.1]octan-3-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with bicyclic ketone precursors (e.g., 8-oxabicyclo[3.2.1]octan-3-one) and employ reductive amination using sodium cyanoborohydride or catalytic hydrogenation. Optimize parameters (temperature, solvent polarity, catalyst loading) via factorial design to maximize yield . Monitor reaction progress by TLC or LC-MS, and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). For scale-up, consider flow chemistry to enhance reproducibility .

Q. How can researchers unambiguously confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to assign proton environments and carbon types (e.g., amine protons at δ 1.5–2.5 ppm, bridgehead carbons at 40–50 ppm). X-ray crystallography is definitive for stereochemical confirmation. Cross-validate with FT-IR (N-H stretch ~3300 cm⁻¹) and HRMS (exact mass ± 5 ppm) .

Q. What experimental strategies are effective for determining solubility and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct shake-flask solubility tests in buffered solutions (pH 1–12) at 25°C and 37°C. Quantify via HPLC-UV (λ = 210–220 nm for amine detection). For stability, incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products using LC-QTOF-MS. Use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for biological activity?

  • Methodological Answer : Synthesize analogs with modifications at the amine (e.g., alkylation, acylation) and bridgehead positions. Screen against target receptors (e.g., GPCRs, ion channels) using radioligand binding assays. Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity via QSAR modeling (software: MOE, Schrödinger) .

Q. What computational approaches are most reliable for predicting the reactivity and intermolecular interactions of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina) to simulate binding to biological targets. Validate predictions with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in reported pharmacological data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of literature data, stratifying results by assay type (e.g., in vitro vs. in vivo), purity (>95% by HPLC), and experimental conditions (e.g., buffer composition). Replicate key studies under standardized protocols. Use Bland-Altman plots to assess inter-lab variability .

Key Considerations for Researchers

  • Theoretical Frameworks : Link synthesis and SAR studies to conceptual models like Baldwin’s rules for bicyclic systems or Hansch analysis for QSAR .
  • Ethical Compliance : Adhere to non-medical use guidelines; avoid human/animal testing unless explicitly permitted .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Oxabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
8-Oxabicyclo[3.2.1]octan-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.